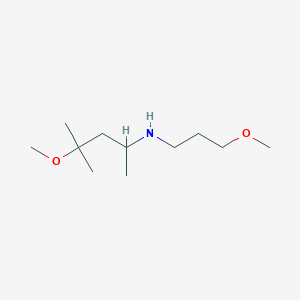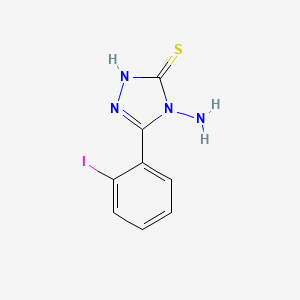
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group and an ether linkage to a 2-methylpropyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring. This can be achieved through various methods, including the use of sulfur-containing reagents and appropriate catalysts.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. Common oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions to achieve this transformation.
Etherification: The final step involves the etherification of the sulfone-containing ring with 2-methylpropyl alcohol. This can be carried out using standard etherification techniques, such as the use of an acid catalyst or a base-promoted reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and scale-up of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether can undergo various chemical reactions, including:
Oxidation: Further oxidation of the compound can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or other lower oxidation state forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for etherification and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1-dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether involves its interaction with specific molecular targets and pathways. The sulfone group and ether linkage play crucial roles in its reactivity and binding affinity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dioxidotetrahydrothiophen-3-yl 2-methylpropyl ether: Similar in structure but with different substituents or functional groups.
Sulfone-containing ethers: Compounds with similar sulfone and ether linkages but different ring structures or side chains.
Uniqueness
This compound is unique due to its specific combination of a tetrahydrothiophene ring, sulfone group, and ether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
29568-85-2 |
|---|---|
Formule moléculaire |
C8H16O3S |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
3-(2-methylpropoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H16O3S/c1-7(2)5-11-8-3-4-12(9,10)6-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
IFOWIMXUWXLOPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-](/img/structure/B12117317.png)
amine](/img/structure/B12117322.png)
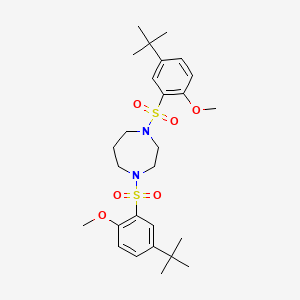
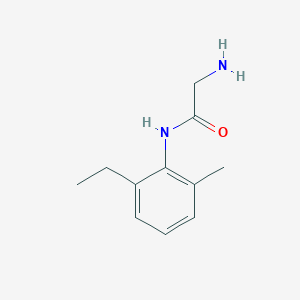
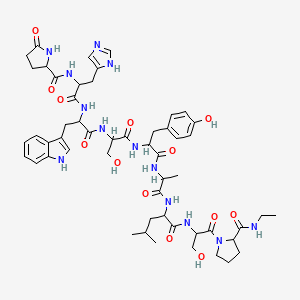
![(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine](/img/structure/B12117350.png)
![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)
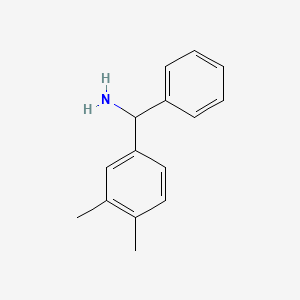
![4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B12117373.png)
